molecular formula C9H17NO B15253121 1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one

1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one

Cat. No.: B15253121
M. Wt: 155.24 g/mol
InChI Key: KIZZCBHRLSNMEG-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol. This synthetic building block features a cyclobutyl ketone core and a methylamino side chain, a structural motif found in advanced pharmaceutical research and development. Compounds containing the cyclobutyl group are of significant interest in medicinal chemistry, particularly in the synthesis of inhibitors for various biological targets . For instance, recent scientific literature highlights the emergence of novel synthetic molecules incorporating cyclobutyl methyl groups as key structural components in the development of new pharmacological tools . Furthermore, cyclobutyl-containing scaffolds are frequently utilized in the synthesis of complex heterocyclic compounds, which are core structures in many patented therapeutic agents, underscoring the relevance of this chemotype in modern drug discovery . As a research chemical, it serves as a valuable intermediate for organic synthesis and method development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling and storage guidelines prior to use.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-cyclobutyl-2-methyl-3-(methylamino)propan-1-one

InChI

InChI=1S/C9H17NO/c1-7(6-10-2)9(11)8-4-3-5-8/h7-8,10H,3-6H2,1-2H3

InChI Key

KIZZCBHRLSNMEG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)C(=O)C1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Propanone Backbone: The cyclobutyl ring is then attached to a propanone backbone through a series of organic reactions, such as alkylation or acylation.

    Introduction of the Methylamino Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, alkoxides, and amines under appropriate solvent and temperature conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. Detailed studies on its binding affinity, molecular interactions, and pathway modulation are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-cyclobutyl-2-methyl-3-(methylamino)propan-1-one and key cathinone analogs, with inferred pharmacological implications based on substituent modifications:

Compound Name 1-Position Substituent 2-Position Substituent 3-Position Substituent Key Structural Features and Inferred Properties
This compound Cyclobutyl Methyl Methylamino Cyclobutyl : High ring strain, non-aromatic. May reduce metabolic oxidation compared to phenyl groups. Methyl : Enhances lipophilicity. Methylamino : Moderate steric bulk, typical of stimulant cathinones.
Mephedrone 4-Methylphenyl H Methylamino 4-Methylphenyl : Aromatic, electron-donating. Associated with serotonin transporter (SERT) selectivity. Higher metabolic susceptibility due to aromatic hydroxylation .
Flephedrone 4-Fluorophenyl H Methylamino 4-Fluorophenyl : Electron-withdrawing. May enhance dopamine transporter (DAT) affinity and metabolic stability via fluorine’s inductive effect .
Mexedrone 4-Methylphenyl Methoxy Methylamino Methoxy group at 2-position : Introduces polarity, potentially altering blood-brain barrier penetration. Structural isomerism complicates receptor binding .
MDPV 3,4-Methylenedioxyphenyl H Pyrrolidinyl Pyrrolidinyl : Bulky substituent increases DAT/SERT selectivity and potency. Methylenedioxy : Enhances hallucinogenic potential .
Beta-Keto MDMA 3,4-Methylenedioxyphenyl H Methylamino Methylenedioxyphenyl : Similar to MDMA but with a ketone backbone. Likely serotonergic activity due to shared structural motifs .

Key Findings from Structural Comparisons:

Cyclobutyl vs. Aromatic Substituents: The cyclobutyl group in the target compound introduces steric strain and reduced aromaticity, which may decrease binding affinity at monoamine transporters compared to phenyl-based cathinones (e.g., mephedrone, flephedrone). However, its non-aromatic nature could reduce metabolic degradation via cytochrome P450-mediated oxidation .

Amino Group Modifications: The methylamino group is common in cathinones like mephedrone and flephedrone, contributing to moderate DAT/SERT inhibition. In contrast, MDPV’s pyrrolidinyl group enhances potency and selectivity for DAT due to increased bulk and rigidity .

However, the methyl group at the 2-position could facilitate glucuronidation or N-demethylation pathways .

Biological Activity

1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one, also known as a Mannich base, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C9H15NC_9H_{15}N and a molecular weight of 155.24 g/mol. Its structure features a cyclobutyl ring, a methylamino group, and a propanone moiety. These structural components contribute significantly to its chemical reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The amino group in the structure can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. The ester group may undergo hydrolysis, leading to the release of active derivatives that can influence biochemical pathways .

Antimicrobial Activity

Studies have shown that compounds related to this compound exhibit antimicrobial properties. For instance, Mannich bases have been reported to possess antibacterial and antifungal activities . The compound's potential effectiveness against Gram-negative bacteria has been highlighted in various studies, indicating a promising avenue for further exploration in treating infections caused by resistant strains .

Anticancer Properties

The anticancer activity of Mannich bases, including this compound, has been documented in several studies. These compounds have shown cytotoxic effects against various cancer cell lines, with mechanisms involving interference with cellular processes such as DNA replication and enzyme inhibition . For example, the cytotoxicity of related compounds was assessed against androgen-independent prostate cancer cells, demonstrating significant inhibitory effects .

Case Studies

Several case studies have investigated the biological activity of Mannich bases similar to this compound:

  • Antibacterial Activity : A study reported that derivatives exhibited varying degrees of antibacterial activity against E. coli strains, with minimum inhibitory concentrations (MICs) ranging from 0.10 to 6.3 μg/mL depending on structural modifications .
  • Cytotoxicity : Research demonstrated that certain Mannich bases showed cytotoxicity against murine cancer cells MAC13 and MAC16, indicating their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of selected Mannich bases compared to this compound:

Compound NameStructure FeaturesAntibacterial Activity (MIC μg/mL)Cytotoxicity (IC50 μM)
This compoundCyclobutyl ring, methylamino groupTBDTBD
Mannich Base ASimilar structure0.198.2
Mannich Base BDifferent substitution pattern6.332.1

Future Directions

The unique structural characteristics of this compound suggest its potential as a pharmacophore in drug design. Future research should focus on:

  • In-depth Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity.
  • Clinical Trials : Evaluating safety and efficacy in clinical settings for potential therapeutic applications.

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